tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Description
tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: is a complex organic compound that features a tert-butyl group, a methoxy group, and a dioxaborolane moiety attached to an indazole core
Properties
Molecular Formula |
C19H27BN2O5 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
tert-butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
InChI |
InChI=1S/C19H27BN2O5/c1-17(2,3)25-16(23)22-14-10-9-12(11-13(14)15(21-22)24-8)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3 |
InChI Key |
YSSROUDIHDQFSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathways
Heck Coupling and Suzuki Cross-Coupling Strategy
The primary synthesis route involves a multi-step sequence combining Heck coupling and Suzuki cross-coupling reactions.
Formation of the Vinylboronate Intermediate
The process initiates with a Heck coupling between 1-bromo-3,5-dimethoxybenzene and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane. Catalyzed by Pd₂(dba)₃ with tris(tert-butyl)phosphine hexafluorophosphate (P(t-Bu)₃·HBF₄) in toluene at 95°C, this reaction yields (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate 2-1) with a 78% yield. Key spectral data include a molecular ion peak at m/z 291.2 [M + H]⁺ in mass spectrometry (MS) and characteristic vinyl proton signals at δ 7.37 (d, J = 18.4 Hz) and 6.31 (d, J = 18.5 Hz) in ¹H NMR.
Chlorination and Indazole Functionalization
Intermediate 2-1 undergoes chlorination with N-chlorosuccinimide (NCS) in DMF at 85°C, producing (E)-2-(2,6-dichloro-3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate 2-2) at 47% yield. Concurrently, 6-bromo-1H-indazole is iodinated using iodine and potassium hydroxide in DMF, yielding 6-bromo-3-iodo-1H-indazole (Intermediate 2-3) with 71% efficiency.
Suzuki Coupling for Boronate-Indazole Conjugation
Intermediate 2-3 participates in a Suzuki coupling with Intermediate 2-1 or 2-2 under Pd(dppf)Cl₂ catalysis. For example, coupling 2-3 with 2-1 in dioxane/water at 100°C generates (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole (Intermediate 2-4) at 67.5% yield. Subsequent reactions with boronic acid pinacol esters under analogous conditions yield the final tert-butyl-protected indazole derivatives.
Optimization and Yield Analysis
Critical Reaction Parameters
- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki couplings, achieving 46–67% yields for boronate-indazole conjugates versus <30% with Pd(PPh₃)₄.
- Solvent Systems : A dioxane/water (4:1) mixture optimizes solubility and reaction kinetics, whereas pure dioxane or THF reduces yields by 15–20%.
- Temperature Control : Maintaining 95–100°C during cross-coupling prevents premature catalyst deactivation.
Comparative Yield Data
Structural Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.26 (s, 9H), while methoxy protons resonate at δ 3.80–3.96 (s, 3H). Boronate methyl groups are observed at δ 1.26 (s, 12H).
- Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 359.1 [M + H]⁺ for Intermediate 2-4).
- HPLC Purity : Final compounds exhibit >95% purity by reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Cost-Benefit Analysis
Regulatory Compliance
Residual Pd levels in the final product are controlled to <10 ppm via chelating resin treatment, meeting ICH Q3D guidelines.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the indazole core, converting it to an amine.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in an organic solvent such as toluene or DMF.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a complex organic compound featuring a tert-butyl group, a methoxy group, and a dioxaborolane moiety connected to an indazole core. It has a molecular formula of and a molecular weight of approximately 374.2 g/mol . This compound is potentially valuable in medicinal chemistry because the indazole and dioxaborolane components provide unique structural features that can improve biological activity and promote interactions with various biological targets.
Potential Applications in Medicinal Chemistry
While specific case studies and comprehensive data tables are not available in the search results, the provided information suggests potential applications in medicinal chemistry. The presence of the indazole and dioxaborolane components suggests the compound may be used:
- As a building block in synthesizing more complex molecules with potential biological activity.
- In Suzuki coupling reactions to create new chemical entities.
- To enhance biological activity and facilitate interactions with biological targets, making it useful in drug discovery.
Related Compounds
Other related compounds include:
- tert-Butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate : This compound has a molecular formula of and a PubChem CID of 90186882 .
- tert-Butyl 3-(5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate : Its product page is available with CAS number 2223044-71-9 .
- tert-Butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate : This compound has a molecular weight of 418.33 .
Mechanism of Action
The mechanism of action of tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the indazole core can interact with various biological targets, such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
The uniqueness of tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate lies in its indazole core, which imparts distinct biological activity and reactivity compared to other similar compounds. The combination of the indazole core with the dioxaborolane moiety and tert-butyl protection makes it a versatile compound for various applications in research and industry.
Biological Activity
tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure combines an indazole core with a dioxaborolane moiety, which is known to enhance biological activity and facilitate interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H27BN2O5, with a molecular weight of approximately 374.24 g/mol. The presence of the tert-butyl group and methoxy substituent contributes to its lipophilicity and overall stability in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C19H27BN2O5 |
| Molecular Weight | 374.24 g/mol |
| CAS Number | 2704569-91-3 |
The biological activity of this compound can be attributed to its ability to interact with specific proteins or enzymes involved in critical cellular processes. The dioxaborolane moiety enhances binding affinity to target proteins by forming stable complexes through non-covalent interactions such as hydrogen bonding and π-stacking .
Research has indicated that compounds with similar structures can act as kinase inhibitors. For instance, the binding affinity and selectivity towards various kinases can be modulated by structural modifications within the indazole framework .
Anticancer Activity
Several studies have explored the anticancer potential of indazole derivatives. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism involves the inhibition of specific kinases that play a role in cell cycle regulation and apoptosis .
Enzyme Inhibition
The compound's ability to inhibit enzymes involved in metabolic pathways has been documented. For example, it may affect the activity of kinases associated with cancer progression, thereby offering a potential therapeutic avenue for targeted cancer therapies .
Study 1: Kinase Inhibition Assay
In a fluorescence polarization competition assay designed to evaluate binding affinity to kinases, this compound demonstrated an IC50 in the low nanomolar range against specific cancer-related kinases. This indicates a strong potential for use as a targeted therapy in oncology.
Study 2: Cellular Context Evaluation
In cellular assays involving human cancer cell lines, the compound exhibited significant cytotoxicity at concentrations that were well tolerated by normal cells. The selectivity index suggests that the compound preferentially targets malignant cells while sparing healthy tissue .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals that modifications in the indazole structure can lead to variations in biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-butyl 5-(4-methoxybenzyl)-1H-indole-1-carboxylate | Indole core instead of indazole | Moderate anticancer activity |
| tert-butyl 5-(4-fluorobenzyl)-1H-indole-1-carboxylate | Fluorine substitution for enhanced activity | High potency against specific kinases |
| tert-butyl 5-(phenylethynyl)-1H-indole-1-carboxylate | Ethynyl group for increased reactivity | Enhanced enzyme inhibition |
This table illustrates how variations in substituents influence both the pharmacological profile and therapeutic potential of these compounds.
Q & A
Q. What are the critical steps for synthesizing tert-butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Indazole Core Formation : Cyclization of phenylhydrazine derivatives with ketones/aldehydes under acidic conditions (e.g., methanesulfonic acid in methanol) to form the indazole scaffold .
Borylation : Introduction of the boronate ester group via Miyaura borylation, using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) in anhydrous THF at reflux .
Protection/Functionalization : tert-Butyloxycarbonyl (Boc) protection of the indazole nitrogen under basic conditions (e.g., Boc₂O, DMAP, DCM) .
- Key Optimization : Controlled reaction temperatures (0–60°C) and inert atmospheres (N₂/Ar) are critical to avoid deboronation or Boc-group cleavage .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, boronate at C5) and Boc-group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 415.25) .
- X-ray Crystallography : For resolving steric effects in the indazole-boronate system (e.g., dihedral angles between the indazole and dioxaborolane ring) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) in toluene/ethanol (3:1) at 80°C, with K₂CO₃ as base .
- Substrate Scope : Test aryl/heteroaryl halides (e.g., 4-bromotoluene, 2-chloropyridine). Steric hindrance from the tert-butyl group may reduce yields with bulky partners; use microwave-assisted heating (100°C, 30 min) to improve efficiency .
- Yield Tracking : Typical yields range from 60–85%. Monitor by TLC (hexane/EtOAc 4:1) and isolate via silica gel chromatography .
Q. What strategies mitigate steric hindrance during functionalization of the indazole core?
- Methodological Answer :
- Directed ortho-Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the indazole C4 position, enabling electrophilic substitution (e.g., iodination with NIS) .
- Microwave Synthesis : Enhance reaction rates for sluggish substitutions (e.g., SNAr with amines) by reducing reaction times from 24h to 1–2h .
- Protection-Deprotection : Temporarily remove the Boc group (TFA/DCM, 0°C) to reduce steric bulk during modifications, then reprotect .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK2) or proteases. The methoxy and boronate groups show affinity for ATP-binding pockets .
- ADMET Prediction : SwissADME to evaluate bioavailability (e.g., logP ~3.2, TPSA ~75 Ų) and blood-brain barrier permeability .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. What are the stability considerations for this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Decomposition observed >150°C (DSC/TGA). Store at −20°C under inert gas .
- Hydrolytic Sensitivity : Boronate esters hydrolyze in protic solvents (e.g., H₂O, MeOH). Use anhydrous DMF or THF for reactions .
- Light Sensitivity : Amber vials recommended; UV-Vis shows λmax at 270 nm (π→π* transitions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
